N1,N14-bis(4-chlorophenyl-d4)-3,12-diimino-2,4,11,13-tetraazatetradecanediimidamide, dihydrochloride
Description
Chemical Identity:
This compound, commonly referred to as chlorhexidine dihydrochloride (CAS: 3697-42-5), is a bisbiguanide antimicrobial agent with the molecular formula C22H30Cl2N10·2HCl and a molecular weight of 578.37 g/mol. It features a central hexamethylene chain flanked by two chlorophenyl biguanide groups, forming a symmetric structure. The dihydrochloride salt enhances stability and solubility in aqueous formulations.
Antimicrobial Mechanism:
Chlorhexidine dihydrochloride disrupts microbial cell membranes via cationic interactions, causing leakage of cytoplasmic contents at low concentrations and precipitation of intracellular components at higher concentrations. It exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, fungi, and enveloped viruses.
Applications:
Widely used in medical and dental settings, it is formulated in surgical scrubs, wound dressings, and oral antiseptics due to its residual antimicrobial activity.
Properties
IUPAC Name |
(1E)-2-[6-[[amino-[(E)-[amino-(4-chloro-2,3,5,6-tetradeuterioanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloro-2,3,5,6-tetradeuterioanilino)methylidene]guanidine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30Cl2N10.2ClH/c23-15-5-9-17(10-6-15)31-21(27)33-19(25)29-13-3-1-2-4-14-30-20(26)34-22(28)32-18-11-7-16(24)8-12-18;;/h5-12H,1-4,13-14H2,(H5,25,27,29,31,33)(H5,26,28,30,32,34);2*1H/i5D,6D,7D,8D,9D,10D,11D,12D;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLVQTJZDCGNJN-ZYNYSASXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N/C(=N/C(=NCCCCCCN=C(/N=C(/NC2=C(C(=C(C(=C2[2H])[2H])Cl)[2H])[2H])\N)N)N)/N)[2H])[2H])Cl)[2H].Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32Cl4N10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1,N14-bis(4-chlorophenyl-d4)-3,12-diimino-2,4,11,13-tetraazatetradecanediimidamide, dihydrochloride, also known as Chlorhexidine-d8, is a deuterated form of chlorhexidine, a widely used bisbiguanide compound known for its antimicrobial properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
- Molecular Formula : C22H22Cl2D8N10 - 2HCl
- Molecular Weight : 586.4 g/mol
- CAS Number : 2012598-75-1
- Solubility : Soluble in DMSO and methanol
Chlorhexidine-d8 is primarily utilized in research settings and is not approved for therapeutic use in humans or animals. Its structural modifications allow for the tracking of chlorhexidine in biological systems through mass spectrometry techniques.
Antimicrobial Properties
Chlorhexidine-d8 exhibits significant antimicrobial activity against a range of bacteria and fungi. Its mechanism involves disrupting microbial cell membranes, leading to cell lysis and death. The compound is particularly effective against:
- Gram-positive bacteria : Such as Staphylococcus aureus (including MRSA).
- Gram-negative bacteria : Including Escherichia coli.
- Fungi : Effective against Candida species.
Efficacy Studies
Recent studies have demonstrated the efficacy of Chlorhexidine-d8 in various applications:
- In Vitro Studies : Data indicates that Chlorhexidine-d8 maintains potent antimicrobial activity with minimal inhibitory concentrations (MIC) comparable to its non-deuterated counterparts. For example, it has shown MIC values of approximately 2-4 µg/mL against MRSA strains.
- Comparative Analysis : In a comparative study with other antiseptics, Chlorhexidine-d8 exhibited superior efficacy in biofilm disruption and reduction of bacterial load in wound models .
Toxicological Profile
Chlorhexidine-d8 has been classified with specific health hazards:
- Skin Irritation : Causes skin irritation upon contact.
- Eye Irritation : Can cause serious eye irritation.
- Aquatic Toxicity : Very toxic to aquatic life with long-lasting effects .
Case Study 1: Efficacy Against Surgical Site Infections
A clinical study evaluated the use of chlorhexidine-based antiseptics in reducing surgical site infections (SSIs). Results showed a significant reduction in infection rates when chlorhexidine was used as a preoperative skin antiseptic compared to iodine-based solutions.
Case Study 2: Biofilm Inhibition
Research focused on the ability of Chlorhexidine-d8 to inhibit biofilm formation on medical devices. The study found that the compound effectively reduced biofilm biomass by over 70% in vitro, suggesting its potential use in coating materials for implants .
Scientific Research Applications
Analytical Chemistry
N1,N14-bis(4-chlorophenyl-d4)-3,12-diimino-2,4,11,13-tetraazatetradecanediimidamide is used as an internal standard for the quantification of chlorhexidine in various samples. Its deuterated form allows for precise measurements in gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS) analyses. The deuterium labeling helps to distinguish the analyte from potential interferences in complex matrices.
Pharmaceutical Research
The compound is also relevant in the development of formulations involving chlorhexidine, a widely used antiseptic. Its role as an impurity in chlorhexidine digluconate formulations highlights its significance in ensuring the quality and efficacy of pharmaceutical products.
Biocidal Applications
Due to its structural similarity to chlorhexidine, this compound may have potential applications in biocides and disinfectants. Research into its antimicrobial properties could provide insights into developing new agents for infection control.
Environmental Monitoring
The ability to detect this compound in environmental samples can aid in monitoring pollution levels associated with chlorhexidine usage in healthcare and personal care products.
Case Study 1: Quantification of Chlorhexidine
A study focused on the use of N1,N14-bis(4-chlorophenyl-d4)-3,12-diimino-2,4,11,13-tetraazatetradecanediimidamide as an internal standard demonstrated its effectiveness in accurately quantifying chlorhexidine levels in various biological matrices. The results indicated a high correlation between measured concentrations and actual values when using this deuterated standard.
Case Study 2: Antimicrobial Efficacy
Research investigating the antimicrobial efficacy of chlorhexidine formulations containing this compound revealed that the presence of N1,N14-bis(4-chlorophenyl-d4) did not adversely affect the antimicrobial activity. This finding supports its continued use as a quality control measure in pharmaceutical formulations.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Chlorhexidine Salts: Variations in Counterions
Chlorhexidine’s efficacy and physicochemical properties depend on its counterions. Key derivatives include:
Table 1: Chlorhexidine Salt Derivatives
Key Findings :
Alexidine Dihydrochloride: A Structural Analog
Chemical Identity :
Alexidine dihydrochloride (CAS: 1715-30-6) replaces chlorhexidine’s chlorophenyl groups with ethylhexyl chains, resulting in the formula C26H50Cl2N10·2HCl (MW: 625.6 g/mol).
Functional Comparison :
- Enhanced Antifungal Activity : Alexidine’s lipophilic ethylhexyl groups improve membrane penetration, increasing efficacy against Candida spp. compared to chlorhexidine.
- Reduced Toxicity : Lower cytotoxicity to mammalian cells due to reduced cationic charge density.
- Applications : Primarily used in dental products and contact lens solutions.
Other Bisbiguanides: Novel Formulations
Chlorhexidine Di-Undecylenate (Salibact®) :
A hybrid compound combining chlorhexidine’s antibacterial properties with undecylenic acid’s antifungal activity. It demonstrates synergistic effects against mixed microbial biofilms (e.g., Streptococcus mutans and Candida albicans).
Research Findings and Pharmacological Data
Q & A
Basic Research Questions
Q. How can researchers design experiments to synthesize this compound with high purity?
- Methodological Answer : Utilize Design of Experiments (DOE) to systematically vary parameters such as reaction temperature, solvent polarity, and catalyst loading. For example, fractional factorial designs can minimize the number of trials while identifying critical variables. Post-synthesis, employ purification techniques like recrystallization in deuterated solvents to enhance isotopic purity .
Q. What analytical techniques are optimal for characterizing this compound?
- Methodological Answer :
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Confirm molecular weight and isotopic labeling (e.g., deuterated chlorophenyl groups).
- Nuclear Magnetic Resonance (NMR) : Use [²H-NMR] to verify deuterium incorporation and assess structural integrity.
- X-ray Crystallography : Resolve stereochemical ambiguities in the tetraazatetradecanediimidamide backbone .
Q. How can researchers assess solubility and stability under varying experimental conditions?
- Methodological Answer : Conduct stability-indicating assays using accelerated degradation studies (e.g., exposure to UV light, elevated temperatures). Solubility profiles should be determined via phase-solubility diagrams in buffered solutions (pH 1–13) and polar aprotic solvents. Statistical tools like response surface methodology (RSM) can model optimal storage conditions .
Advanced Research Questions
Q. How can reaction conditions be optimized for scalability while maintaining stereochemical fidelity?
- Methodological Answer : Combine kinetic modeling with AI-driven simulations (e.g., COMSOL Multiphysics) to predict mass transfer limitations and byproduct formation. Validate with pilot-scale batch reactors under controlled agitation and temperature gradients. Use Pareto analysis to prioritize trade-offs between yield and purity .
Q. How should researchers resolve contradictions in bioactivity data across different assay platforms?
- Methodological Answer : Apply multivariate statistical frameworks (e.g., principal component analysis) to identify confounding variables (e.g., solvent residues, assay sensitivity). Cross-validate results using orthogonal assays (e.g., SPR vs. fluorescence polarization) and include internal controls for batch-to-batch variability .
Q. What strategies enable the integration of AI into synthesis and mechanistic studies?
- Methodological Answer : Develop predictive QSAR models trained on synthetic datasets (e.g., reaction yields, impurity profiles). Implement real-time process analytical technology (PAT) with AI algorithms to adjust parameters dynamically. For mechanistic insights, use density functional theory (DFT) simulations to map reaction pathways and intermediate energetics .
Q. How can researchers design experiments to probe the compound’s interaction with biological targets?
- Methodological Answer : Use isotopic labeling (e.g., ¹⁵N or ¹³C) in conjunction with NMR or hydrogen-deuterium exchange (HDX) mass spectrometry to study binding kinetics. For cellular uptake studies, employ fluorescence-tagged analogs and confocal microscopy. Pair with knock-out cell lines to isolate target-specific effects .
Methodological Framework for Data Management
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
